Benzene, 1-(1,3-butadienyl)-4-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-(1,3-butadienyl)-4-nitro- is an organic compound with the molecular formula C10H9NO2 It is characterized by a benzene ring substituted with a 1,3-butadienyl group and a nitro group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(1,3-butadienyl)-4-nitro- typically involves the reaction of 1,3-butadiene with nitrobenzene under specific conditions. One common method is the Diels-Alder reaction, where 1,3-butadiene acts as a diene and nitrobenzene as a dienophile. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of Benzene, 1-(1,3-butadienyl)-4-nitro- may involve catalytic processes to enhance yield and selectivity. Catalysts such as Lewis acids can be employed to accelerate the reaction and improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-(1,3-butadienyl)-4-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Halogenated derivatives and other substituted products.
Scientific Research Applications
Benzene, 1-(1,3-butadienyl)-4-nitro- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1-(1,3-butadienyl)-4-nitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the 1,3-butadienyl group can undergo conjugation with other molecules, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1,3-butadiene: Similar structure but lacks the nitro group.
1,3-Butadiene, 1-phenyl-: Another isomer with different substitution patterns.
1-Phenylbutadiene: Similar backbone but different functional groups.
Uniqueness
This detailed article provides a comprehensive overview of Benzene, 1-(1,3-butadienyl)-4-nitro-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
20264-89-5 |
---|---|
Molecular Formula |
C10H9NO2 |
Molecular Weight |
175.18 g/mol |
IUPAC Name |
1-[(1E)-buta-1,3-dienyl]-4-nitrobenzene |
InChI |
InChI=1S/C10H9NO2/c1-2-3-4-9-5-7-10(8-6-9)11(12)13/h2-8H,1H2/b4-3+ |
InChI Key |
RUUPCAXJXOKICB-ONEGZZNKSA-N |
Isomeric SMILES |
C=C/C=C/C1=CC=C(C=C1)[N+](=O)[O-] |
Canonical SMILES |
C=CC=CC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.